2-Hydroxy-6-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

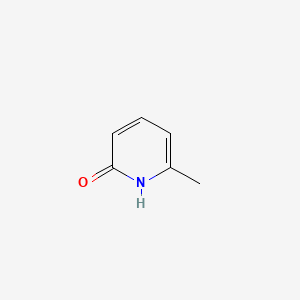

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVIRYCMBDJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954452 | |

| Record name | 6-Methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-76-3, 73229-70-6 | |

| Record name | 2-Hydroxy-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073229706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3279-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPYRIDIN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN77J7TM32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-6-methylpyridine

Introduction: Unveiling a Versatile Heterocyclic Building Block

2-Hydroxy-6-methylpyridine, identified by CAS Number 3279-76-3 , is a pivotal heterocyclic organic compound that serves as a cornerstone in diverse areas of chemical science.[1][2][3] While its name suggests a simple hydroxyl-substituted pyridine, its existence is dominated by its keto tautomer, 6-methyl-2(1H)-pyridone. This tautomeric equilibrium is not merely a chemical curiosity; it is the very source of its rich and versatile reactivity, making it an indispensable building block in medicinal chemistry, materials science, and synthetic organic chemistry.[4][5][6]

This guide provides an in-depth exploration of this compound, moving beyond surface-level data to explain the causality behind its synthesis, characterization, and application. For researchers and drug development professionals, a thorough understanding of this molecule's properties is paramount for leveraging its full potential in creating novel pharmaceuticals and functional materials.[4][7][8]

Core Physicochemical & Spectroscopic Identity

A precise understanding of a molecule's physical and spectroscopic properties is the foundation of all subsequent experimental work. These parameters dictate choices in reaction solvents, purification methods, and analytical confirmation.

Physicochemical Properties

The compound typically presents as a beige or white to off-white crystalline solid at room temperature.[1][5] Its properties are summarized below, providing the necessary data for laboratory handling and reaction planning.

| Property | Value | Source |

| CAS Number | 3279-76-3 | [1][2][3] |

| Molecular Formula | C₆H₇NO | [1][2][3] |

| Molecular Weight | 109.13 g/mol | [1][2][3][9] |

| Melting Point | 157-159 °C | [1][3] |

| Boiling Point | 131-133 °C | [1] |

| Appearance | Beige to off-white crystalline solid | [1][5] |

| Synonyms | 6-Methyl-2-pyridone, 6-Methyl-2(1H)-pyridone, 6-Methyl-2-pyridinol | [1][2][10] |

The Pyridone-Pyridol Tautomerism

The defining characteristic of this molecule is its existence as an equilibrium between the hydroxy (pyridol) form and the keto (pyridone) form.

In the solid state and in polar solvents, the equilibrium heavily favors the 6-methyl-2-pyridone form.[11][12] This preference is driven by strong intermolecular hydrogen bonding and the high stability of the amide-like functionality.[12][13] The pyridone form, while having localized double bonds, maintains aromatic character through the delocalization of the nitrogen lone pair into the ring system.[13][14] Non-polar solvents can shift the equilibrium to favor the 2-hydroxypyridine tautomer.[12][14] This solvent-dependent behavior is a critical consideration for reaction design, as the reactivity of the molecule changes with the dominant tautomeric form.

Spectroscopic Signature

Confirming the identity and purity of this compound is achieved through standard spectroscopic methods. The data reflects the predominance of the pyridone tautomer.

| Spectroscopy Type | Key Features and Expected Values |

| ¹H NMR | Signals corresponding to the methyl group (CH₃), and protons on the pyridine ring. The N-H proton signal is also observable. |

| ¹³C NMR | Resonances for the methyl carbon, the four distinct aromatic/olefinic carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) around 165 ppm, confirming the pyridone form.[15][16] |

| IR Spectroscopy | Absence of a strong, broad O-H stretch (around 3200-3600 cm⁻¹) and the presence of a strong C=O (carbonyl) stretching frequency (around 1625-1660 cm⁻¹), which is definitive evidence for the pyridone tautomer in the solid state.[12][17][18] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z ≈ 109, corresponding to the molecular weight of C₆H₇NO.[10] |

Synthesis and Purification: A Validated Protocol

While several synthetic routes exist, a common and reliable method involves the controlled oxidation of readily available precursors.[5][6][7] A biocatalytic approach offers a greener alternative to traditional chemical methods.[6][19]

Illustrative Synthetic Workflow

A validated approach involves the regioselective synthesis from 2-amino-6-methylpyridine via diazotization followed by hydrolysis.[6] This method is advantageous due to the commercial availability of the starting material.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, where successful completion of each step prepares for the next, culminating in a pure product confirmed by analytical data.

-

Reaction Setup: To a cooled (0-5 °C) solution of 2-amino-6-methylpyridine in aqueous hydrochloric acid, add a solution of sodium nitrite dropwise.

-

Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.[6] The acidic medium is required for the formation of the diazotizing agent, nitrous acid (HNO₂), in situ.

-

-

Diazotization: Maintain stirring at low temperature for 30-60 minutes after the addition is complete.

-

Validation: The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper. A persistent blue-black color indicates excess nitrous acid and signals the completion of diazotization.

-

-

Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat gently (e.g., to 50-70 °C). Vigorous nitrogen gas evolution will be observed.

-

Causality: Heating provides the activation energy for the unstable diazonium salt to lose dinitrogen gas (N₂), a thermodynamically highly favorable process, allowing for nucleophilic attack by water to form the hydroxyl group.

-

-

Workup and Isolation: After gas evolution ceases, cool the mixture and neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

-

Validation: Monitor the pH of the solution. The product is amphoteric but has limited solubility at its isoelectric point. Neutralization maximizes the yield of the precipitated solid.

-

-

Purification: Collect the crude solid by filtration. Recrystallize from a suitable solvent, such as water or an ethanol/water mixture, to yield pure beige crystals.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.

-

-

Final Confirmation: Dry the crystals and confirm their identity and purity using melting point analysis and the spectroscopic methods outlined in Section 2.3.

Chemical Reactivity and Applications

The dual reactivity of the tautomeric forms and multiple reactive sites make 6-methyl-2-pyridone a versatile synthon.[4] Its applications are particularly prominent in pharmaceutical development.[4][5][8]

Map of Chemical Reactivity

The molecule offers several sites for functionalization, including the nitrogen, the exocyclic oxygen (in the pyridone form), and the C3/C5 positions of the ring. The methyl group can also be functionalized via deprotonation.[20]

-

N-Alkylation: The acidic N-H proton is readily removed by a base, and the resulting anion can be alkylated. This is a common strategy in drug synthesis.

-

Ring C-H Functionalization: The C3 and C5 positions are electron-rich and susceptible to electrophilic aromatic substitution.[21] Conversely, the C4 and C6 positions are more electron-deficient and can react with nucleophiles, particularly in catalyzed reactions.[21][22]

-

Methyl Group Deprotonation: Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) can selectively deprotonate the methyl group, creating a nucleophilic anion that can react with various electrophiles.[20]

Role in Drug Development and Materials Science

The 6-methyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[4] Its ability to participate in hydrogen bonding and its rigid, planar structure make it an excellent pharmacophore for interacting with biological targets.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of antibacterial and neurological drugs.[4] The strategic functionalization of the pyridone core allows chemists to fine-tune properties like solubility, bioavailability, and metabolic stability, which is essential for optimizing drug candidates.[8]

-

Materials Science: The compound can be incorporated into polymer structures through chemical reactions to enhance material properties such as thermal stability and corrosion resistance, or to adjust optical properties for functional coatings.[4]

-

Coordination Chemistry: As a deprotonated anion, it acts as an effective ligand for forming metal complexes with potential applications in catalysis and materials.[3][6]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personal and environmental safety.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[23][24]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] If handling large quantities or generating dust, use a dust mask or work in a well-ventilated fume hood.

-

Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[25] It is incompatible with strong oxidizing agents and strong acids.[25]

-

First Aid Measures:

Conclusion

This compound (or more accurately, 6-methyl-2-pyridone) is far more than a simple heterocyclic compound. Its rich tautomeric chemistry, coupled with multiple sites for selective functionalization, establishes it as a powerful and versatile tool for scientific innovation. For professionals in drug discovery and materials science, mastering the synthesis, reactivity, and handling of this key intermediate is a critical step toward developing next-generation molecules that can address pressing challenges in medicine and technology.

References

- This compound Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

- Manufacturing this compound: From Synthesis to Supply. linkedin.com. [Link]

- Supplementary Information for General. 1H and 13C NMR spectra. The Royal Society of Chemistry. [Link]

- Pyridone–pyridol tautomerism in 2-hydroxypyridines. RSC Publishing. [Link]

- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). [Link]

- 2(1H)-Pyridone, 6-methyl-. NIST WebBook. [Link]

- Reactions of 4-Hydroxy-6-Methyl-2-Pyridone with aldehydes And Glyoxals. J-STAGE. [Link]

- IR Spectrum of 2(1H)-Pyridone, 6-methyl-. NIST WebBook. [Link]

- 6-Methylpyridin-2-ol. PubChem. [Link]

- Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. Loughborough University Research Repository. [Link]

- 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

- A lesson for site-selective C–H functionalization on 2-pyridones. Chemical Science (RSC Publishing). [Link]

- How about Tautomers?. WuXi Biology. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. metu.edu.tr. [Link]

- 6-Methyl-2-pyridinol - [13C NMR] Spectrum. SpectraBase. [Link]

- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- 2-Pyridone tautomer r

- The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. ningboinno.com. [Link]

- Iron‐Catalyzed Reactions of 2‐Pyridone Deriv

- Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 3279-76-3 [m.chemicalbook.com]

- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity CAS 3279-76-3 [pipzine-chem.com]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2(1H)-Pyridone, 6-methyl- [webbook.nist.gov]

- 11. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. wuxibiology.com [wuxibiology.com]

- 15. 1-Methyl-2-pyridone(694-85-9) 13C NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. tandfonline.com [tandfonline.com]

- 18. 2(1H)-Pyridone, 6-methyl- [webbook.nist.gov]

- 19. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Item - Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University - Figshare [repository.lboro.ac.uk]

- 21. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 22. Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. guidechem.com [guidechem.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.co.uk [fishersci.co.uk]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-6-methylpyridine

Introduction

This compound, also known by its tautomeric name 6-methyl-2(1H)-pyridone, is a heterocyclic organic compound with the chemical formula C₆H₇NO.[1][2] This compound is of significant interest to researchers and professionals in drug development and materials science due to its versatile chemical nature. It serves as a crucial building block in the synthesis of a variety of more complex molecules.[3] The presence of both a hydroxyl group and a methyl group on the pyridine ring, along with its existence in tautomeric forms, imparts a unique set of physical and chemical properties that are critical to its application in various scientific fields.[3][4]

This technical guide provides a comprehensive overview of the core physical properties of this compound. We will delve into its physicochemical characteristics, explore the pivotal role of tautomerism, analyze its spectroscopic signatures, and provide standardized protocols for the experimental determination of its key physical parameters. The information presented herein is curated to provide a foundational understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical characteristics of this compound are summarized in the table below. It is important to note that some discrepancies exist in the literature for values such as melting and boiling points, which may be attributed to the purity of the sample or the experimental conditions under which the measurements were taken.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [1][2] |

| Molar Mass | 109.13 g/mol | [2][5] |

| Appearance | White to off-white or cream crystalline powder | [3][6] |

| Melting Point | 157-159 °C (lit.) | [1][2][6][7] |

| 94-96 °C | [3] | |

| Boiling Point | 266-267 °C | [3] |

| 131-133 °C | [1][6] | |

| Solubility | Moderately soluble in water. Soluble in common organic solvents like ethanol and ether. | [3][8] |

| pKa | ~10.4 (for the phenolic-like -OH group) | [3] |

| 12.12 ± 0.10 (Predicted) | [6][7] | |

| Density | ~1.11 g/cm³ (estimated) | [1][3] |

Discussion of Physicochemical Properties

-

Melting and Boiling Points: The significant variation in reported melting and boiling points is noteworthy. The higher melting point of 157-159 °C is more frequently cited in chemical supplier databases and likely corresponds to the more stable tautomeric form under standard conditions.[1][2][6][7] The discrepancies in boiling points could be due to measurements at different pressures or potential decomposition at higher temperatures.

-

Solubility: The moderate solubility in water and good solubility in organic solvents like ethanol and ether are consistent with the molecule's structure, which has both a polar hydroxyl group and a nonpolar methyl group and pyridine ring.[3][8] This solubility profile makes it adaptable to a range of reaction conditions.

-

pKa: The acidic nature of the hydroxyl group (pKa ~10.4-12.12) and the weak basicity of the pyridine nitrogen atom allow this compound to exhibit amphoteric behavior, reacting with both acids and bases.[3]

Tautomerism: A Central Feature

A critical aspect of the chemistry of this compound is its existence in two tautomeric forms: the hydroxy (pyridinol or lactim) form and the pyridone (lactam) form. This equilibrium is a dynamic process involving the migration of a proton.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the surrounding environment:

-

In the Solid State: The pyridone (lactam) tautomer is the predominant form in the solid state.[9] This is largely due to the ability to form stable hydrogen-bonded dimers.

-

In Solution: The equilibrium is solvent-dependent. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the structure and the tautomeric equilibrium. In a typical spectrum, one would expect to see signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, and the N-H or O-H proton, depending on the predominant tautomer and the solvent used. The chemical shifts of the ring protons are particularly sensitive to the tautomeric form.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the six carbon atoms in the molecule. The chemical shift of the carbon atom at the 2-position is a key indicator of the tautomeric form, with a significant downfield shift observed for the carbonyl carbon in the pyridone tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the two tautomers:

-

2-Pyridone (Lactam) Form: A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration appears as a broad band around 3400 cm⁻¹.

-

2-Hydroxypyridine (Lactim) Form: This form would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of a strong C=O stretch.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is also influenced by tautomerism and the solvent. The pyridone form generally exhibits a strong absorption maximum at a longer wavelength compared to the hydroxypyridine form.

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the reliable application of this compound in research and development.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.

Causality: A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point range.

Solubility Assessment

Objective: To qualitatively determine the solubility in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

-

Procedure: To approximately 1 mL of each solvent in a test tube, a small, measured amount (e.g., 10 mg) of this compound is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is considered soluble. If it does not, the mixture can be gently heated to assess solubility at higher temperatures.

Causality: The principle of "like dissolves like" is applied here. The solubility in different solvents provides insight into the polarity of the molecule.

Caption: General workflow for physical property determination.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the hydroxyl group.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

Causality: This method relies on the neutralization reaction between the acidic proton of this compound and the strong base. The pKa represents the pH at which the protonated and deprotonated forms are present in equal concentrations.

Safety and Handling

This compound is classified as an irritant.[7] It can cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area.

References

- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.

- ChemBK. (2024-04-10). This compound.

- PubChem. (n.d.). 6-Methylpyridin-2-ol.

- PubChem. (n.d.). 2-Methyl-5-hydroxypyridine.

- Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridone, 6-methyl- (CAS 3279-76-3).

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- University of Edinburgh Research Explorer. (2004). 6-Methyl-2-pyridone pentahydrate.

- Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- RSC Publishing. (n.d.). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[2][3]-annelated rings and oxygen at the[3]-position.

- Mopac. (n.d.). This compound.

- Wikipedia. (n.d.). 2-Methylpyridine.

- Wikipedia. (n.d.). 2-Pyridone.

Sources

- 1. This compound CAS#: 3279-76-3 [m.chemicalbook.com]

- 2. This compound 97 3279-76-3 [sigmaaldrich.com]

- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity CAS 3279-76-3 [pipzine-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3279-76-3 [chemicalbook.com]

- 7. This compound [chembk.com]

- 8. CAS 3279-76-3: this compound | CymitQuimica [cymitquimica.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

2-Hydroxy-6-methylpyridine chemical structure

An In-Depth Technical Guide to 2-Hydroxy-6-methylpyridine: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of its chemical behavior and applications. We will delve into its fundamental structure, the critical concept of tautomerism, synthetic methodologies, reactivity, and its significant role as a molecular building block.

Core Molecular Structure and Physicochemical Properties

This compound, with the empirical formula C₆H₇NO, is a substituted pyridine derivative.[1] Its structure consists of a six-membered aromatic pyridine ring functionalized with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 6.[2] This arrangement of functional groups imparts a unique combination of acidic and basic properties, as well as specific reactivity patterns that are central to its utility in chemical synthesis.[3]

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the molecule weakly basic.[3] Conversely, the hydroxyl group can deprotonate, exhibiting acidic character.[3] This amphoteric nature is a key determinant of its behavior in different chemical environments.

Visualization of the Core Structure

Caption: Chemical structure of this compound.

Key Physicochemical Data

A summary of the essential physical and chemical properties of this compound is presented below. These parameters are critical for its handling, purification, and application in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [1][3] |

| Molar Mass | 109.13 g/mol | [1][3] |

| Appearance | White to off-white/cream crystalline powder | [2][3][4] |

| Melting Point | 157-159 °C | [5] |

| Boiling Point | 266-267 °C | [3] |

| Solubility | Moderately soluble in water; Soluble in organic solvents like ethanol and ether. | [2][3] |

| pKa | ~10.4 (for the hydroxyl group) | [3] |

| CAS Number | 3279-76-3 | [1][2] |

The Critical Role of Tautomerism

A fundamental aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone isomers. In this case, this compound coexists with its tautomer, 6-Methyl-2(1H)-pyridone . This lactam-lactim tautomerism involves the intramolecular migration of a proton between the oxygen and nitrogen atoms.[6]

The position of this equilibrium is highly sensitive to the surrounding environment, such as the solvent and the physical state (solid vs. solution).[7]

-

In the gas phase , the hydroxy (enol) form, this compound, is generally more stable.[6]

-

In polar solvents and the solid state , the equilibrium shifts significantly towards the pyridone (keto) form, 6-Methyl-2-pyridone.[6][8][9] This is largely due to the greater dipole moment of the pyridone tautomer and its ability to form strong intermolecular hydrogen bonds.[7][9]

Understanding this equilibrium is paramount for drug development professionals, as the dominant tautomer will present different hydrogen bonding capabilities and overall polarity, profoundly influencing receptor-ligand interactions.

Visualization of Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Synthesis and Manufacturing Protocols

The reliable production of high-purity this compound is essential for its application in research and industry.[10] Several synthetic routes have been established, often starting from readily available pyridine derivatives.

Common Synthetic Strategies

-

From 2-Amino-6-methylpyridine: A classic and effective regioselective method involves the diazotization of 2-amino-6-methylpyridine.[11] The amino group is converted to a diazonium salt using an agent like sodium nitrite in an acidic medium, which is then hydrolyzed to introduce the hydroxyl group at the C2 position.[11] The choice of this pathway is driven by the high availability of the aminopyridine precursor.

-

From 6-Methylpyridine-2-one: Another common approach is the reduction of 6-methylpyridine-2-one using suitable reducing agents.[3]

-

From 2,6-Lutidine: Controlled oxidation of 2,6-lutidine (2,6-dimethylpyridine) can yield the target molecule.[11] This requires careful selection of reagents and conditions to favor mono-oxidation of one methyl group, which can be followed by further transformations.[11] Biocatalytic methods have shown promise for achieving this selectivity.[11][12]

Workflow for a Representative Synthesis

Caption: General workflow for synthesis via diazotization.

Detailed Experimental Protocol: Synthesis from 2-Amino-6-methylpyridine

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-6-methylpyridine in a dilute aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aminopyridine solution, ensuring the temperature does not exceed 5 °C. The causality here is critical: maintaining low temperature prevents the premature decomposition of the unstable diazonium salt intermediate.

-

Hydrolysis: Once the addition is complete, slowly heat the reaction mixture. The diazonium salt will hydrolyze, releasing nitrogen gas and forming the hydroxyl group. Continue heating until gas evolution ceases.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.

-

Purification: Collect the crude solid by filtration. The self-validating nature of this protocol is confirmed by purification: recrystallize the solid from an appropriate solvent system (like ethanol-water) to achieve high purity, which can be verified by melting point determination and spectroscopic analysis.

Reactivity and Applications in Synthesis

The utility of this compound stems from the reactivity of its functional groups, making it a valuable intermediate in organic synthesis.[4]

-

At the Hydroxyl Group: The -OH group is a primary site for derivatization.[11] It can undergo O-alkylation (e.g., Williamson ether synthesis) to form ether derivatives or esterification with carboxylic acids or acyl chlorides to produce esters.[3][11] These reactions are fundamental for modifying the molecule's steric and electronic properties.

-

Coordination Chemistry: The anion of this compound, formed upon deprotonation, is an excellent ligand for metal ions.[4] It can form stable complexes with various transition metals, a property exploited in catalysis and materials science.

-

As a Building Block: The entire molecule serves as a key intermediate in the synthesis of more complex molecular architectures.[2]

Key Applications

-

Pharmaceuticals: It is a crucial precursor for active pharmaceutical ingredients (APIs).[2][10] Its scaffold is found in drugs targeting neurological disorders and in antibacterial agents, where the pyridine nitrogen and substituent pattern are critical for biological activity.[3][13]

-

Agrochemicals: The compound is used in the formulation of herbicides and insecticides.[2][13]

-

Materials Science: It can be incorporated into polymer structures to enhance thermal stability or modify optical properties.[3]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the methyl group, the aromatic protons, and the hydroxyl/amine proton of the dominant tautomer.[14]

-

Infrared (IR) Spectroscopy: IR spectra are particularly useful for studying the tautomeric equilibrium, showing characteristic bands for the O-H stretch in the hydroxy form and the C=O stretch in the pyridone form.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight (109.13 g/mol ).[1]

Safety and Handling

This compound is classified as an irritant.[5] It may cause skin, eye, and respiratory system irritation.[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a dust mask (e.g., N95), should be used when handling the solid compound.[5]

Conclusion

This compound is more than a simple heterocyclic compound; it is a highly functional and versatile molecular tool. Its unique structure, governed by the principles of tautomerism, provides a reactive scaffold that has been successfully exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. For scientists and researchers, a thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in creating novel and impactful chemical entities.

References

- This compound Manufacturer & Supplier in China. Pipzine Chemicals.

- This compound 3279-76-3 wiki. Guidechem.

- 2,4-Dihydroxy-6-methylpyridine. Chem-Impex.

- This compound | 3279-76-3. Benchchem.

- Manufacturing this compound: From Synthesis to Supply. Pipzine Chemicals.

- This compound | 3279-76-3. ChemicalBook.

- This compound(3279-76-3) 1H NMR spectrum. ChemicalBook.

- This compound. Stenutz.

- This compound 97 3279-76-3. Sigma-Aldrich.

- 6-Methylpyridin-2-ol | C6H7NO | CID 76772.

- Pyridone–pyridol tautomerism in 2-hydroxypyridines with[6][13]-annelated rings and oxygen

- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing).

- This compound | CAS 3279-76-3. Santa Cruz Biotechnology.

- This compound CAS#: 3279-76-3. ChemicalBook.

- This compound 97 3279-76-3. Sigma-Aldrich.

- Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.

- 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275.

- This compound | 3279-76-3. TCI EUROPE N.V..

- How about Tautomers?. WuXi Biology.

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.

- 2-Hydroxypyridine-Tautomerism. ChemTube3D.

- The Role of 2-Hydroxy-5-methylpyridine in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity CAS 3279-76-3 [pipzine-chem.com]

- 4. This compound CAS#: 3279-76-3 [m.chemicalbook.com]

- 5. 2-ヒドロキシ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. chemtube3d.com [chemtube3d.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. chemimpex.com [chemimpex.com]

- 14. This compound(3279-76-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dynamic Nature of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, pyridinone structures are considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The seemingly simple molecule, 2-hydroxy-6-methylpyridine, embodies a fundamental principle that profoundly impacts its chemical personality and biological activity: tautomerism. This guide, intended for the discerning researcher, delves into the core principles governing the tautomeric equilibrium between this compound and its more stable counterpart, 6-methyl-2-pyridone. Understanding and controlling this dynamic equilibrium is not merely an academic exercise; it is a critical aspect of rational drug design and molecular engineering. Herein, we will dissect the structural nuances, explore the environmental factors that tip the balance, and provide a practical framework for the experimental and computational characterization of these tautomeric forms.

The Tautomeric Equilibrium: A Tale of Two Forms

The tautomerism of this compound is a prototropic tautomerism, involving the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. This dynamic process results in an equilibrium between two distinct chemical entities: the aromatic hydroxy form (this compound) and the non-aromatic but highly stabilized pyridone form (6-methyl-2-pyridone).

Caption: The tautomeric equilibrium between the hydroxy and pyridone forms of this compound.

While both forms coexist, the equilibrium overwhelmingly favors the pyridone tautomer in most conditions, a phenomenon driven by a combination of factors including aromaticity, bond energies, and intermolecular interactions. The pyridone form, though lacking a fully aromatic ring in the classical sense, benefits from the high stability of the amide functional group and its ability to form strong hydrogen-bonded dimers and aggregates.[1]

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a finely tuned balance susceptible to both the intrinsic nature of the molecule and its surrounding environment.

The Role of the Solvent: A Polarizing Discussion

Solvent polarity is arguably the most significant external factor governing the tautomeric ratio. A fundamental principle is that polar solvents tend to favor the more polar tautomer. The pyridone form, with its greater dipole moment arising from the polarized amide bond, is significantly stabilized in polar solvents like water and alcohols. Conversely, in non-polar solvents such as cyclohexane or benzene, the less polar hydroxy form becomes more populated.[2]

While specific experimental equilibrium constants (KT = [Pyridone]/[Hydroxy]) for this compound across a wide range of solvents are not extensively tabulated in the literature, the trend observed for the parent 2-hydroxypyridine is directly applicable.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

| Gas Phase | 1 | Hydroxy |

| Cyclohexane | 2.0 | Hydroxy/Pyridone Mixture |

| Chloroform | 4.8 | Pyridone |

| Ethanol | 24.6 | Pyridone |

| Water | 80.1 | Pyridone |

| Caption: General trend of solvent polarity on the tautomeric equilibrium of 2-hydroxypyridine systems. |

The stabilization of the pyridone tautomer in polar solvents is not solely due to bulk dielectric effects. Specific hydrogen bonding interactions between the solvent and the N-H and C=O groups of the pyridone play a crucial role in shifting the equilibrium.[2]

The Influence of the 6-Methyl Group: A Subtle but Significant Contribution

The presence of the methyl group at the 6-position is not merely a passive spectator. It exerts both electronic and steric effects that influence the tautomeric equilibrium. Electronically, the methyl group is a weak electron-donating group. This inductive effect can subtly influence the electron density within the pyridine ring, generally providing a slight stabilization to the pyridone form.

From a steric perspective, the methyl group can influence the solvation shell around the molecule and potentially impact the geometry of hydrogen-bonded dimers. While the effect is not as pronounced as that of strongly electron-withdrawing or -donating substituents, it contributes to the overall energetic landscape of the tautomeric system.[3]

Solid State vs. Solution: A Matter of Packing

In the solid state, the tautomeric equilibrium is effectively frozen. X-ray crystallographic studies have unequivocally shown that this compound exists exclusively in the pyridone form in the crystalline state. This is attributed to the efficiency with which the pyridone tautomer can pack in a crystal lattice, forming strong intermolecular N-H···O=C hydrogen bonds that create a highly stable, extended network.

Spectroscopic Characterization of the Tautomers

The distinct structural and electronic differences between the hydroxy and pyridone tautomers give rise to unique spectroscopic signatures. A multi-technique approach is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying the predominant tautomer in solution and, under favorable conditions, quantifying the tautomeric ratio.

¹H NMR Spectroscopy: The proton chemical shifts are highly sensitive to the tautomeric form.

-

Pyridone Form: The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The ring protons will show chemical shifts and coupling constants consistent with a diene-like system.

-

Hydroxy Form: The O-H proton will appear as a singlet, with its chemical shift being solvent-dependent. The ring protons will have chemical shifts characteristic of an aromatic pyridine ring.

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly of the carbon bearing the oxygen (C2), are highly diagnostic.

-

Pyridone Form: The C2 carbon, being a carbonyl carbon, will resonate at a significantly downfield chemical shift (typically δ > 160 ppm).

-

Hydroxy Form: The C2 carbon, being an aromatic carbon attached to a hydroxyl group, will resonate at a more upfield chemical shift compared to the pyridone form.

| Atom | Predicted ¹H Chemical Shift (ppm) of 6-Methyl-2-pyridone | Predicted ¹³C Chemical Shift (ppm) of 6-Methyl-2-pyridone |

| -CH₃ | ~2.2-2.4 | ~20-25 |

| H3 | ~6.2-6.4 | ~105-110 |

| H4 | ~7.3-7.5 | ~135-140 |

| H5 | ~6.0-6.2 | ~115-120 |

| N-H | >10 (broad) | - |

| C2 | - | ~160-165 |

| C6 | - | ~150-155 |

| Caption: Predicted ¹H and ¹³C NMR chemical shifts for the dominant 6-methyl-2-pyridone tautomer. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Pyridone Form: A strong absorption band corresponding to the C=O stretching vibration will be observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3000-3400 cm⁻¹.

-

Hydroxy Form: A characteristic O-H stretching vibration will be present as a broad band around 3200-3600 cm⁻¹. The C=O stretching band will be absent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the two tautomers differ, leading to distinct UV-Vis absorption spectra.

-

Pyridone Form: Typically exhibits a strong absorption maximum (λmax) at a longer wavelength (around 300-330 nm) due to the extended conjugation of the enone chromophore.

-

Hydroxy Form: Shows a λmax at a shorter wavelength (around 270-290 nm), characteristic of a substituted pyridine ring.

The clear separation of the absorption maxima allows for the quantitative determination of the tautomeric ratio in solution by applying the Beer-Lambert law.[4]

Experimental and Computational Workflows

A robust investigation of the tautomerism of this compound requires a synergistic approach combining experimental spectroscopy and computational modeling.

Experimental Determination of the Tautomeric Ratio

The following protocols outline the key steps for the experimental quantification of the tautomeric equilibrium.

Caption: Experimental workflow for the determination of the tautomeric ratio.

Protocol 1: Quantitative NMR (qNMR) Spectroscopy

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent of choice to a known concentration.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery.

-

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Analysis: Identify non-overlapping signals characteristic of each tautomer. Integrate these signals and calculate the molar ratio of the two forms. The tautomeric equilibrium constant (KT) is the ratio of the integrals of the pyridone to the hydroxy form.

Protocol 2: UV-Vis Spectrophotometry

-

Sample Preparation: Prepare a series of solutions of this compound of known concentrations in the solvent of interest.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

-

Data Analysis: Deconvolute the overlapping spectra corresponding to the two tautomers. Using the molar extinction coefficients for each tautomer (which may need to be determined from model compounds fixed in one tautomeric form, such as N-methyl and O-methyl derivatives), apply the Beer-Lambert law to calculate the concentration of each tautomer and thus the equilibrium constant.[4]

Computational Modeling: A Theoretical Lens

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental findings.

Caption: Computational workflow for the theoretical study of tautomerism.

By calculating the relative Gibbs free energies of the two tautomers in the gas phase and in various solvents (using a polarizable continuum model, PCM), the tautomeric equilibrium constant can be predicted. Furthermore, computational methods can predict the NMR, IR, and UV-Vis spectra of each tautomer, which is particularly useful for identifying the spectroscopic signatures of the less stable hydroxy form that may be difficult to observe experimentally.[5]

Implications for Drug Development and Beyond

The predominance of a specific tautomer has profound consequences for the biological activity of a molecule. The pyridone and hydroxy forms of this compound present different hydrogen bonding patterns (donor-acceptor sites), have different shapes, and exhibit different lipophilicities. These differences dictate how the molecule will interact with a protein binding site.

For instance, the pyridone tautomer, with its N-H donor and C=O acceptor, can engage in hydrogen bonding interactions that are inaccessible to the hydroxy tautomer, which has an O-H donor and a ring nitrogen acceptor. Therefore, a comprehensive understanding of the tautomeric preference of a drug candidate is essential for structure-activity relationship (SAR) studies and for the optimization of lead compounds.

Conclusion: A Dynamic Equilibrium of Consequence

The tautomerism of this compound is a classic yet highly relevant example of a dynamic chemical equilibrium with significant implications for its application in science and technology. The overwhelming preference for the 6-methyl-2-pyridone form in the solid state and in polar solvents is a key determinant of its physical and biological properties. Through a combination of spectroscopic analysis and computational modeling, researchers can gain a deep understanding of this tautomeric system, enabling the rational design of novel molecules with tailored properties for applications in drug discovery, materials science, and beyond.

References

- Barbu, E., Toader, C., Bolocan, I., et al. (2002). Prototropic tautomerism in unsymmetrically substituted 2,6- dihydroxypyridines. Journal of Molecular Structure, 643(1-3), 794-798.

- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

- Journal of the Chemical Society B: Physical Organic. (1970). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. RSC Publishing.

- Rancic, M., et al. (2015). Solvent and structural effects in tautomeric 2(6)-hydroxy-4-methyl-6(2)-oxo-1-(substituted phenyl)-1,2(1,6)-dihydropyridine-3-carbonitriles: UV, NMR and quantum chemical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 575-85.

- ResearchGate. (n.d.). The calculated tautomeric equilibrium constants (KT) for the compounds... [Table].

- Förstel, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1846–1855.

- ResearchGate. (n.d.). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).

- arXiv. (2022). Quantum Simulation of Preferred Tautomeric State Prediction.

- Gel'mukhanov, F., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2582–2588.

- University of Bristol. (n.d.). Quantitative NMR Spectroscopy.

- Mahmoudi Aval, M., et al. (2020). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Physical Chemistry Research, 8(1), 163-182.

- Al-Rawashdeh, N. A. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549.

- ACS Publications. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

- ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.

- University of Southampton. (n.d.). Step-by-step procedure for NMR data acquisition.

- ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... [Figure].

- ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines [Diagram].

- ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).

- Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.

- Beak, P., et al. (1982). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1239-1246.

- PubChem. (n.d.). 6-Methylpyridin-2-ol.

- Abraham, R. J., et al. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry, 51, 1225–1235.

Sources

- 1. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 5. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

Spectroscopic Data of 2-Hydroxy-6-methylpyridine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-hydroxy-6-methylpyridine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide delves into the underlying principles, experimental considerations, and the pivotal role of tautomerism in interpreting the spectroscopic features of this compound.

Introduction: The Dichotomy of Structure - Tautomerism

This compound exists in a tautomeric equilibrium between its enol (this compound) and keto (6-methyl-2(1H)-pyridinone) forms. This equilibrium is a critical factor influencing its chemical reactivity, physical properties, and, consequently, its spectroscopic signatures. The position of this equilibrium is highly dependent on the surrounding environment, such as the solvent and the physical state (solid, liquid, or gas)[1][2]. In non-polar solvents and the gas phase, the hydroxy form can be significantly present, while in polar solvents and the solid state, the pyridone form is generally predominant due to favorable intermolecular hydrogen bonding[1]. This guide will primarily focus on the spectroscopic data of the more commonly encountered pyridone tautomer in typical laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts and coupling patterns of the protons and carbons provide unambiguous evidence for the predominant tautomeric form in a given solvent.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 6-methyl-2(1H)-pyridinone, the keto tautomer, in a non-polar solvent like deuterochloroform (CDCl₃), exhibits distinct signals for the methyl group and the three aromatic protons, along with a broad signal for the N-H proton.

Table 1: ¹H NMR Spectroscopic Data for 6-Methyl-2(1H)-pyridinone in CDCl₃ [3]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.35 | d | J(H3,H4) = 9.1 |

| H-4 | 7.32 | t | J(H4,H3) = 9.1, J(H4,H5) = 6.9 |

| H-5 | 5.98 | d | J(H5,H4) = 6.9 |

| CH₃ | 2.33 | s | - |

| N-H | 13.28 | br s | - |

Expertise & Experience Insight: The downfield chemical shift of the N-H proton (13.28 ppm) is a strong indicator of its involvement in hydrogen bonding, which is characteristic of the pyridone tautomer, often forming dimers in solution. The observed coupling constants are typical for ortho and meta relationships in a six-membered aromatic ring, allowing for the precise assignment of the protons on the pyridine ring.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the 6-methyl-2(1H)-pyridinone structure. The presence of a carbonyl carbon signal is the most definitive piece of evidence for the keto tautomer.

Table 2: ¹³C NMR Spectroscopic Data for 6-Methyl-2(1H)-pyridinone [4]

| Assignment | Chemical Shift (δ, ppm) |

| C=O (C-2) | ~165 |

| C-6 | ~150 |

| C-4 | ~135 |

| C-3 | ~115 |

| C-5 | ~105 |

| CH₃ | ~20 |

Note: Precise peak assignments for all carbons were not explicitly available in the searched literature. The chemical shifts are approximate values based on typical ranges for similar structures.

Experimental Protocol: NMR Spectroscopic Analysis

The following protocol outlines the standardized procedure for acquiring high-quality NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring the sample height is adequate for the instrument's probe.

-

Cap the NMR tube securely and ensure the exterior is clean.

-

-

Instrument Setup & Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by sharp, symmetrical solvent peaks.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans (1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Set appropriate spectral widths, acquisition times, and relaxation delays for both nuclei to ensure accurate data collection.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly informative for studying the tautomerism of this compound. The presence or absence of characteristic absorption bands for the O-H and C=O functional groups provides direct evidence for the predominant tautomer.

In the solid state, where the pyridone form is favored, the IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The N-H stretching vibration is also observable, often as a broad band due to hydrogen bonding.

Table 3: Key IR Absorption Bands for 6-Methyl-2(1H)-pyridinone (Solid State) [5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400-2800 | N-H stretch (hydrogen-bonded) | Strong, Broad |

| ~1660-1640 | C=O stretch (amide I) | Strong |

| ~1600-1550 | C=C and C=N stretches | Medium-Strong |

| ~1480-1450 | CH₃ deformation | Medium |

Trustworthiness Insight: The absence of a sharp O-H stretching band around 3600 cm⁻¹ and the presence of a strong carbonyl absorption are self-validating indicators of the pyridone tautomer being the dominant species under the experimental conditions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum of the more stable tautomer, 6-methyl-2(1H)-pyridinone, is typically observed.

Table 4: Mass Spectrometry Data for 6-Methyl-2(1H)-pyridinone [6]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 109 | 100 | [M]⁺ (Molecular Ion) |

| 80 | ~60 | [M - CHO]⁺ |

| 53 | ~30 | [C₄H₅]⁺ |

Authoritative Grounding: The molecular ion peak at m/z 109 confirms the molecular weight of C₆H₇NO. The fragmentation pattern is characteristic of pyridone structures. A common fragmentation pathway involves the loss of a neutral carbon monoxide (CO) and a hydrogen atom, often represented as the loss of a CHO radical, leading to the fragment at m/z 80.

Diagram 2: Proposed Fragmentation Pathway

Caption: Major fragmentation in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The combined data from NMR, IR, and Mass Spectrometry unequivocally demonstrate that in common laboratory environments (solution and solid state), the compound predominantly exists as its keto tautomer, 6-methyl-2(1H)-pyridinone. Understanding the tautomeric equilibrium and its influence on the spectroscopic data is paramount for researchers working with this and related heterocyclic compounds. This guide provides the foundational knowledge and experimental framework for the accurate and reliable spectroscopic characterization of this compound.

References

- 2(1H)-Pyridone, 6-methyl-.

- 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215. [Link]

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Maryland. [Link]

- FT-NMR Sample Prepar

- NMR Sample Preparation.

- El-Nahhas, A. M., & El-Gogary, T. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International journal of molecular sciences, 17(11), 1898. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2(1H)-Pyridone, 6-methyl- [webbook.nist.gov]

- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine, 2-methyl- [webbook.nist.gov]

- 6. 2(1H)-Pyridone, 6-methyl- [webbook.nist.gov]

Synthesis of 2-Hydroxy-6-methylpyridine

An In-Depth Technical Guide to the

Abstract

2-Hydroxy-6-methylpyridine, which exists in tautomeric equilibrium with 6-methyl-2-pyridone, is a pivotal heterocyclic compound. Its structure is a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals on the primary synthetic strategies for this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most prevalent methods, including the oxidation of 2,6-lutidine, modified Hantzsch pyridine synthesis, and the diazotization of 2-amino-6-methylpyridine. The objective is to equip scientists with the necessary technical knowledge to select and execute the most suitable synthetic route based on laboratory scale, efficiency, and starting material availability.

Introduction: Significance and Properties

This compound (CAS: 3279-76-3) is a white to off-white crystalline solid at room temperature.[2] It is slightly soluble in water but readily dissolves in common organic solvents like ethanol and acetone.[2] A crucial aspect of its chemistry is the prototropic tautomerism between the hydroxy-pyridine form and the pyridone form. In most contexts, the equilibrium strongly favors the pyridone tautomer. This characteristic governs its reactivity, allowing it to participate in reactions as both a nucleophile and via its active hydroxyl group, for instance, in esterification reactions.[1]

The pyridine ring is a common motif in pharmaceuticals and agrochemicals.[3] Consequently, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and herbicides.[2][4]

Key Synthetic Strategies: A Mechanistic Approach

The synthesis of the this compound core can be approached from several distinct pathways. The choice of method often depends on the availability of precursors, desired scale, and tolerance for specific reaction conditions.

Caption: Overview of primary synthetic routes to this compound.

Method 1: Regioselective Oxidation of 2,6-Lutidine

One of the most direct and common industrial approaches begins with 2,6-lutidine (2,6-dimethylpyridine), a readily available starting material derived from the condensation of formaldehyde, acetone, and ammonia.[5] The core challenge is the regioselective oxidation of only one of the two methyl groups.

Causality and Mechanism: Direct oxidation of both methyl groups is possible. Therefore, a controlled, multi-step approach is often employed to achieve mono-oxidation. A trusted method involves the initial formation of an N-oxide. The N-oxide functional group alters the electronic properties of the pyridine ring, activating the methyl groups for subsequent rearrangement or functionalization. Oxidation of pyridine to pyridine N-oxide is typically achieved with peracids.[6]

Caption: Synthesis via oxidation of 2,6-Lutidine N-Oxide intermediate.

Experimental Protocol (Illustrative):

-

N-Oxide Formation: 2,6-Lutidine is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), is added portion-wise while maintaining the temperature below 50°C. The reaction is monitored until completion.

-

Rearrangement: Acetic anhydride is added to the 2,6-lutidine N-oxide solution. The mixture is heated to reflux for several hours. This step facilitates the Boekelheide-type rearrangement to form an acetoxy-methyl intermediate.

-

Hydrolysis: The reaction mixture is cooled, and water is added. The mixture is then heated to hydrolyze the acetate ester, yielding 2-hydroxymethyl-6-methylpyridine.

-

Final Oxidation: The resulting alcohol is oxidized to the corresponding pyridone using a suitable oxidizing agent like potassium permanganate. More modern and sustainable approaches utilize biocatalytic oxidation, which can selectively yield the desired product under milder conditions.[7][8][9]

Method 2: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction renowned for its efficiency in constructing pyridine rings in a single pot.[10] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[11][12] While the classic Hantzsch synthesis produces a dihydropyridine that requires subsequent oxidation, modifications can lead directly to the pyridone structure.

Causality and Mechanism: The reaction proceeds through a series of well-understood steps: Knoevenagel condensation, enamine formation, and a Michael addition, followed by cyclization and dehydration.[13] The choice of the β-dicarbonyl compound is critical. Using cyanoacetamide instead of a β-ketoester can directly lead to a hydroxypyridine derivative.[14]

Caption: Generalized mechanism of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol (Modified for Pyridone Synthesis):

-

Reaction Setup: Ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) are dissolved in ethanol.

-

Catalyst Addition: A basic catalyst, such as piperidine or sodium ethoxide, is added to the mixture.

-

Condensation: The mixture is heated to reflux for several hours to facilitate the condensation and cyclization reactions.

-

Workup: The reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or water to yield the target 2-hydroxy-6-methyl-nicotinonitrile, a close derivative.

Method 3: From 2-Amino-6-methylpyridine

This method provides a regioselective route to the target compound from a readily available aminopyridine precursor. The strategy hinges on the conversion of the amino group into an excellent leaving group, the diazonium cation, which is then displaced by a hydroxyl group from water.[7]

Causality and Mechanism: The diazotization reaction must be performed at low temperatures (typically 0-5°C) because diazonium salts are unstable and can decompose explosively at higher temperatures. The in situ generated diazonium salt is then gently heated in the aqueous acidic medium, allowing for nucleophilic substitution by water to yield the desired hydroxypyridine.

Experimental Protocol:

-

Diazotization: 2-Amino-6-methylpyridine is dissolved in an aqueous mineral acid (e.g., H₂SO₄ or HCl) and cooled to 0-5°C in an ice-salt bath.

-

Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the pyridine solution, keeping the temperature strictly below 5°C. The addition is continued until a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature. It is then gently heated (e.g., to 50-70°C) until the evolution of nitrogen gas ceases.

-

Isolation and Purification: The solution is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product. The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Precursor | Advantages | Disadvantages | Scale |

| Oxidation of 2,6-Lutidine | 2,6-Lutidine | Readily available precursor; direct route.[7] | Requires careful control of oxidation to ensure regioselectivity; may use harsh reagents. | Lab to Industrial |

| Hantzsch Synthesis | β-dicarbonyls, Aldehydes | High atom economy; one-pot procedure; versatile for creating substituted pyridines.[10][11] | Classic method requires a final oxidation step; yields can be variable. | Lab to Pilot |

| From 2-Amino-6-methylpyridine | 2-Amino-6-methylpyridine | Excellent regioselectivity; well-established chemistry.[7] | Diazonium intermediates are unstable and potentially hazardous; requires strict temperature control. | Lab Scale |

Purification and Characterization